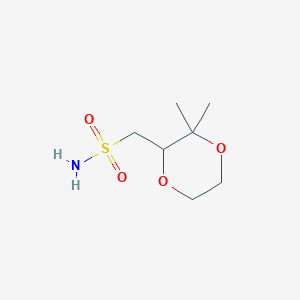

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

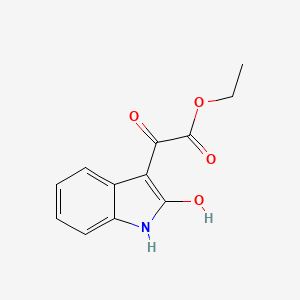

“(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 2413884-39-4 . It has a molecular weight of 209.27 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves the Appel Reaction . Sulfonyl chloride is dissolved in dichloromethane (CH2Cl2), and an excess of gaseous ammonia (NH3) is bubbled through the solution over 1 hour .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3,(H2,8,9,10) . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 209.27 .Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry and Environmental Science

In the context of atmospheric chemistry, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is related to the study of sulfur compounds like dimethyl sulfide (DMS) and dimethyl sulfoxide (DMSO), which play crucial roles in cloud formation and the sulfur cycle. Research shows the oxidation processes involving these compounds result in the formation of methanesulfonic acid (MSA), a component significant for understanding cloud condensation nucleation activity and its implications on climate models. One study highlights the high-yield formation of methane sulfinic acid from the OH-radical initiated oxidation of DMSO, emphasizing the intricate mechanisms of atmospheric sulfur compound transformations (Arsene et al., 2002).

Microbial Metabolism and Biogeochemical Cycling

Methanesulfonic acid, a derivative of the compound of interest, serves as a key intermediate in the biogeochemical cycling of sulfur. It is produced in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide and plays a critical role in sulfur cycling through its utilization by various aerobic bacteria as a sulfur source for growth. This highlights the compound's importance in microbial metabolism and environmental sulfur cycling (Kelly & Murrell, 1999).

Molecular Interactions and Inhibition Studies

Further, this compound derivatives have been explored for their inhibitory properties against human carbonic anhydrase isozymes, indicating potential biomedical applications. These studies contribute to our understanding of molecular interactions and the development of inhibitors for therapeutic purposes (Akbaba et al., 2014).

Environmental Impacts and Aerosol Science

Research on methanesulfonates, closely related to the target compound, delves into their hygroscopic properties and impacts on cloud condensation nucleation activity. These studies are vital for assessing the environmental impacts of sulfur compounds in marine aerosols and their influence on cloud properties and climate change (Guo et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFUFZQHEJKLQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CS(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)

![N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2878109.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2878112.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2878119.png)